2-Amino-4-nitrobenzonitrile
Overview
Description
2-Amino-4-nitrobenzonitrile is an organic compound with the chemical formula C7H5N3O2. It appears as orange-yellow crystals and is soluble in alcohol, ether, and chloroform, but only slightly soluble in water . This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Mode of action
Without specific information, it’s difficult to describe the exact mode of action. For example, the amino group might participate in nucleophilic substitution reactions, while the nitro group could be reduced to an amine .
Pharmacokinetics
Factors such as its molecular weight , polarity, and solubility would influence its bioavailability.
Action environment
The action, efficacy, and stability of 2-Amino-4-nitrobenzonitrile could be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other chemicals could affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4-nitrobenzonitrile can be achieved through several synthetic routes. One common method involves the nitration of 2-Aminobenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The nitration process is optimized for large-scale production, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Reduction: 2,4-Diaminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 2-Aminobenzonitrile
- 2-Amino-5-nitrobenzonitrile
- 2-Amino-4-methylbenzonitrile
- 2-Amino-4-chlorobenzonitrile
Comparison: 2-Amino-4-nitrobenzonitrile is unique due to the presence of both an amino group and a nitro group on the benzene ring. This combination allows it to undergo a wider range of chemical reactions compared to similar compounds that may only have one functional group. For example, 2-Aminobenzonitrile lacks the nitro group, limiting its reactivity in certain types of reactions. Similarly, 2-Amino-5-nitrobenzonitrile has the nitro group in a different position, which can affect its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
2-amino-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKYODIBWNIWDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456854 | |
Record name | 2-amino-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87376-25-8 | |
Record name | 2-amino-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the mutagenicity of 2-amino-4-nitrobenzonitrile significant?
A1: [] this compound (also known as 2-cyano-4-nitroaniline) displays significantly higher mutagenicity compared to unsubstituted nitroanilines. This is noteworthy because it is a potential reduction product of various commercial azo dyes. These dyes, used in textiles and other applications, could degrade into this compound, raising concerns about environmental contamination and potential health risks. Understanding the mutagenic properties of this compound is crucial for assessing the safety of these dyes and developing strategies to mitigate potential hazards. You can read more about the structure-activity relationship of cyano-substituted nitroanilines in this study: .
Q2: What makes the synthesis of Varlitinib significant and how is this compound involved?
A2: [] Varlitinib is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, showing potential as an anti-cancer drug. A key step in the efficient seven-step total synthesis of Varlitinib involves using this compound as a starting material. This highlights the compound's utility in constructing more complex molecules with potential therapeutic applications. For a detailed look at the synthesis process, refer to the research paper: .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.